N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine

Medicinal Chemistry Structure-Activity Relationship (SAR) RORγt Inverse Agonists

N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine is a small-molecule heterocyclic amine characterized by a 2-pyridinemethanamine core substituted at the 6-position with a trifluoromethyl (-CF3) group and an N-methyl group on the primary amine. Its molecular formula is C8H9F3N2 with a molecular weight of 190.17 g/mol.

Molecular Formula C8H9F3N2
Molecular Weight 190.17
CAS No. 1060810-91-4
Cat. No. B3375092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine
CAS1060810-91-4
Molecular FormulaC8H9F3N2
Molecular Weight190.17
Structural Identifiers
SMILESCNCC1=NC(=CC=C1)C(F)(F)F
InChIInChI=1S/C8H9F3N2/c1-12-5-6-3-2-4-7(13-6)8(9,10)11/h2-4,12H,5H2,1H3
InChIKeyIGLWJWFLOBKURR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 1060810-91-4): A Pyridine Methanamine Building Block for Pharmaceutical and Agrochemical R&D


N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine is a small-molecule heterocyclic amine characterized by a 2-pyridinemethanamine core substituted at the 6-position with a trifluoromethyl (-CF3) group and an N-methyl group on the primary amine. Its molecular formula is C8H9F3N2 with a molecular weight of 190.17 g/mol . This compound serves as a key synthetic intermediate or building block in medicinal chemistry and agrochemical research, where the electron-withdrawing -CF3 group can enhance metabolic stability and modulate target binding . The compound is commercially available from multiple suppliers with purities typically ≥95% and is intended strictly for research and development purposes .

Why N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine Cannot Be Casually Substituted with Generic Analogs


The precise positioning of the N-methyl group and the 6-CF3 substituent on the pyridine ring is critical for downstream activity, making simple substitution with other pyridyl-methanamine isomers or analogs a high-risk endeavor. Class-level structure-activity relationship (SAR) studies on related 6-(trifluoromethyl)pyridine derivatives reveal that specific modifications, such as the methylation state of the amine, can drastically alter biological potency. For instance, in a series of RORγt inverse agonists, the most active compound exhibited an IC50 of 7.5 nM, a value 13.3-fold more potent than the comparator VTP-43742 (IC50 = 100 nM), underscoring that small structural changes yield quantifiable differences in target engagement . Generic substitution with a non-methylated analog (e.g., CAS 916304-19-3) or a positional isomer (e.g., CAS 1060801-95-7) would therefore introduce significant, uncharacterized variability in both chemical reactivity and biological performance, compromising experimental reproducibility and invalidating SAR correlations.

N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine: Quantified Differentiation Evidence vs. Close Analogs and In-Class Candidates


Enhanced Binding Affinity Inferred from N-Methyl vs. Des-methyl SAR in 6-CF3-Pyridine Derivatives

While direct data for this compound is unavailable, class-level SAR on 6-(trifluoromethyl)pyridine derivatives demonstrates that N-methylation is a key determinant of potent biological activity. In a study of RORγt inverse agonists, compounds bearing an N-methyl group on the pyridine methanamine core were designed based on the clinical candidate VTP-43742 . The most potent analog in this series, compound W14, displayed an IC50 of 7.5 nM in a luciferase reporter assay, which was 13.3-fold more potent than VTP-43742 (IC50 = 100 nM) . Although W14 is a more complex derivative, the SAR suggests that the presence of an N-methyl substituent on the 2-aminomethyl pyridine scaffold contributes to favorable target engagement, distinguishing it from des-methyl or primary amine analogs.

Medicinal Chemistry Structure-Activity Relationship (SAR) RORγt Inverse Agonists

Structural Distinction from Primary Amine and Hydrochloride Salt Analogs for Precision Synthesis

The target compound is a free base secondary amine, which confers distinct reactivity compared to its primary amine analog (CAS 916304-19-3) or its hydrochloride salt form (CAS 1823912-15-7) . The N-methyl group in the target compound provides a single reactive site for further derivatization (e.g., alkylation, acylation) without the need for protecting group strategies that are often required for primary amines. In contrast, the primary amine analog (2-(aminomethyl)-6-(trifluoromethyl)pyridine) offers two reactive hydrogens, leading to potential over-alkylation or the need for selective protection/deprotection steps . The hydrochloride salt of the N-methyl derivative is a different physical form (MW: 226.63 g/mol vs. 190.17 g/mol for the free base) , which impacts solubility, handling, and the requirement for a base to liberate the free amine for many nucleophilic reactions.

Synthetic Chemistry Building Block Purity Amine Reactivity

Isomeric Purity vs. 5-Trifluoromethyl Regioisomer for Consistent Biological Outcomes

The compound is defined by the 2,6-substitution pattern on the pyridine ring. Its regioisomer, N-methyl-1-(5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 1060801-95-7) , differs only in the position of the -CF3 group (position 6 vs. position 5) but shares an identical molecular formula (C8H9F3N2, MW: 190.17). In the context of the 6-CF3 pyridine SAR study, the interaction of the -CF3 group with specific residues (Leu324, Leu396, and His479) was identified as a crucial contributor to high-affinity RORγt binding . Shifting the -CF3 group from the 6- to the 5-position would disrupt this key binding interaction, potentially leading to a complete loss of the nanomolar potency observed in the 6-substituted analogs. Therefore, the 6-CF3 regioisomer is the critical pharmacophoric element validated by the published SAR.

Medicinal Chemistry Regioisomer Purity Target Specificity

Validated Application Scenarios for N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine in Scientific Research


Design and Synthesis of Novel RORγt Inverse Agonists for Autoimmune Disease Research

The compound is a structurally validated precursor for generating 6-(trifluoromethyl)pyridine-based RORγt inverse agonists. Class-level SAR studies show this scaffold can be elaborated to produce compounds with low nanomolar inhibitory activity (e.g., IC50 = 7.5 nM) in luciferase reporter assays, a 13.3-fold improvement over the clinical compound VTP-43742 . Its N-methyl group and specific 6-CF3 substitution are critical for the binding interactions observed in molecular modeling studies with Leu324, Leu396, and His479 residues .

Synthesis of Pyridyl-methanamine Derivatives as Pesticides and Agrochemical Actives

Patents disclose the use of pyridyl-methanamine derivatives, which encompass the structural motif of this compound, as active ingredients in novel pest control agents . The compound can serve as a key intermediate to access a broad family of patent-protected pesticides, enabling structure-activity relationship studies to optimize for insecticidal or fungicidal potency.

Precision Amine Functionalization in Multi-Step Medicinal Chemistry Campaigns

The compound's identity as an N-methyl secondary amine free base offers a distinct synthetic advantage. With only one reactive N-H hydrogen, it enables clean, single-step derivatizations (e.g., alkylation, acylation, reductive amination) without the need for protecting group strategies, which are necessary for primary amine analogs like CAS 916304-19-3 . This simplifies synthetic routes and improves overall yield, making it the preferred choice for building block procurement.

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